4-Bromo-2-phenylbenzo[d]thiazole
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Overview
Description
4-Bromo-2-phenylbenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-phenylbenzo[d]thiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminothiophenol and 4-bromobenzaldehyde.
Cyclization Reaction: The reaction between 2-aminothiophenol and 4-bromobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, leads to the formation of the benzothiazole ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-phenylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, biaryl compounds, and other derivatives with potential biological activities.
Scientific Research Applications
4-Bromo-2-phenylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-phenylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Lacks the bromine atom at the 4th position.
4-Chloro-2-phenylbenzo[d]thiazole: Contains a chlorine atom instead of bromine.
4-Methyl-2-phenylbenzo[d]thiazole: Contains a methyl group instead of bromine.
Uniqueness
4-Bromo-2-phenylbenzo[d]thiazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications. The bromine atom can participate in various chemical reactions, making it a versatile compound for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C13H8BrNS |
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Molecular Weight |
290.18 g/mol |
IUPAC Name |
4-bromo-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H8BrNS/c14-10-7-4-8-11-12(10)15-13(16-11)9-5-2-1-3-6-9/h1-8H |
InChI Key |
QEYCJBAAIOZLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC=C3Br |
Origin of Product |
United States |
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